molecular formula C27H28O8 B1221927 Agastinol

Agastinol

Cat. No.: B1221927
M. Wt: 480.5 g/mol
InChI Key: GFXHOKACHHWSQG-KCPMXOJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agastinol is a natural product found in Agastache rugosa with data available.

Scientific Research Applications

Chemical Profile and Extraction

Agastinol is one of several bioactive compounds extracted from Agastache rugosa, a perennial herb known for its medicinal properties. The extraction of this compound typically involves various methods such as solvent extraction and chromatography, which isolate this compound alongside other phytochemicals like flavonoids and phenolic acids. The synthesis of this compound has also been achieved through organic chemistry techniques, allowing for the production of this compound in laboratory settings .

Biological Activities

This compound exhibits a range of biological activities that contribute to its potential applications in medicine:

  • Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which help in mitigating oxidative stress. This is crucial in preventing cellular damage linked to various diseases, including cancer .
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory mediators, suggesting its utility in treating inflammatory conditions .
  • Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines (MCF-7). Its cytotoxic effects are selective, sparing non-cancerous cells while effectively targeting tumor cells .
  • Neuroprotective Effects : this compound has been evaluated for its ability to inhibit monoamine oxidase A and B, enzymes involved in the degradation of neurotransmitters. This inhibition suggests potential applications in treating neurodegenerative diseases .

Antioxidant and Cytotoxic Activities

A study on the essential oils and extracts from Agastache rugosa found that this compound exhibited strong antioxidant activity against free radicals. The MTT assay demonstrated its cytotoxicity towards MCF-7 breast cancer cells at concentrations as low as 1 µg/mL, indicating a promising avenue for cancer therapy .

Anti-inflammatory Mechanisms

In vitro experiments revealed that this compound could significantly reduce levels of nitric oxide (NO) and other inflammatory markers in RAW 264.7 macrophage cells. This suggests its potential use as an anti-inflammatory agent in various therapeutic applications .

Neuroprotective Potential

Research focusing on the inhibition of monoamine oxidase by compounds derived from Agastache rugosa, including this compound, highlighted its potential role in managing mood disorders and neurodegenerative diseases by preserving neurotransmitter levels .

Comparative Table of Biological Activities

Activity TypeEvidence LevelReference
AntioxidantHigh
Anti-inflammatoryModerate
AnticancerHigh
NeuroprotectiveModerate

Properties

Molecular Formula

C27H28O8

Molecular Weight

480.5 g/mol

IUPAC Name

[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl 4-hydroxybenzoate

InChI

InChI=1S/C27H28O8/c1-32-24-12-16(3-9-22(24)29)11-19-14-34-26(18-6-10-23(30)25(13-18)33-2)21(19)15-35-27(31)17-4-7-20(28)8-5-17/h3-10,12-13,19,21,26,28-30H,11,14-15H2,1-2H3/t19-,21-,26+/m1/s1

InChI Key

GFXHOKACHHWSQG-KCPMXOJXSA-N

SMILES

COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H]2CO[C@H]([C@@H]2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O

Synonyms

(8S,7'R,8'S)-4-hydroxybenzoic acid 4-(4-hydroxy-3-methoxybenzyl)-2-(4-hydroxy-3-methoxyphenyl)tetrahydrofuran-3-ylmethyl ester
agastinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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